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Introduction
The proenkephalin gene (PENK) encodes the precursor protein for the enkephalins, a class of

endogenous opioid peptides fundamental to neuromodulation. These peptides are key players

in the central and peripheral nervous systems, primarily involved in pain perception, emotional

regulation, and autonomic control.[1] Beyond their role as neurotransmitters, PENK-derived

peptides are expressed in a multitude of non-neuronal tissues, where they participate in

diverse physiological processes such as cell proliferation, immune response, and apoptosis.[1]

The intricate, multi-step post-translational processing of the proenkephalin protein yields a

variety of both opioid and non-opioid peptides, each with distinct biological activities and

receptor targets. A thorough understanding of PENK gene regulation and the enzymatic

cascade that generates these bioactive molecules is critical for the development of novel

therapeutics targeting pain, addiction, and other neurological and cellular disorders.

The Proenkephalin (PENK) Gene: Structure and
Regulation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b1682048?utm_src=pdf-interest
https://www.benchchem.com/pdf/Measuring_Human_Proenkephalin_PENK_Expression_Levels_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/pdf/Measuring_Human_Proenkephalin_PENK_Expression_Levels_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682048?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The human PENK gene is located on chromosome 8 at position q12.1.[2] Its structure is

analogous to other opioid precursor genes, consisting of multiple exons and introns, with the

primary coding sequence for all bioactive peptides located on a single large exon. This

organization allows for the generation of a multi-peptide precursor from a single transcript.

Transcriptional regulation of the PENK gene is tightly controlled by various extracellular signals,

which converge on specific DNA regulatory elements within the gene's promoter region. A

critical control point is a second-messenger-inducible enhancer that contains a cAMP response

element (CRE).[3] Activation of G-protein coupled receptors (GPCRs) linked to adenylyl

cyclase leads to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates

Protein Kinase A (PKA), which then phosphorylates and activates the cAMP Response

Element-Binding Protein (CREB). Activated CREB translocates to the nucleus and binds to the

CRE site in the PENK promoter, initiating gene transcription.[3][4] This pathway allows for the

dynamic regulation of enkephalin synthesis in response to synaptic activity and other

physiological stimuli.
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Caption: PENK Gene Regulation via the cAMP/CREB Signaling Pathway.

Post-Translational Processing of Proenkephalin
The PENK mRNA is translated into a 267-amino acid preproprotein. Following the cleavage of

an N-terminal signal peptide, the resulting 243-amino acid proenkephalin protein enters the

regulated secretory pathway, where it undergoes extensive post-translational processing within

secretory granules.[5] This maturation is a highly regulated, multi-step enzymatic cascade that

liberates the final bioactive peptides.

Processing occurs primarily at sites marked by pairs of basic amino acid residues (e.g., Lys-

Arg, Lys-Lys, Arg-Arg).[6][7] Two main classes of endoproteases are responsible for the initial

cleavages:

Prohormone Convertases (PCs): These are serine proteases, primarily PC1/3 (also known

as PCSK1) and PC2 (PCSK2), that typically cleave on the C-terminal side of dibasic sites.[6]

[8][9] PC2, in particular, appears to have a broader specificity for proenkephalin and is

crucial for generating smaller, active opioid peptides.[6]

Cysteine Proteases: Cathepsin L is a key cysteine protease that has been identified as a

major proenkephalin processing enzyme.[10][11] In contrast to PCs, Cathepsin L cleaves

either at the N-terminal side of or between the two basic residues.[11][12]

This differential cleavage by PCs and Cathepsin L results in a variety of intermediate peptides.

These intermediates are then further trimmed by exopeptidases, such as carboxypeptidases

(which remove C-terminal basic residues) and aminopeptidases like Cathepsin H (which

remove N-terminal basic residues), to yield the final, mature peptides.[13] The specific

combination and activity of these enzymes can vary between tissues, leading to tissue-specific

patterns of proenkephalin processing.
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Caption: Enzymatic processing workflow of the proenkephalin precursor.

Bioactive Proenkephalin-Derived Peptides
The processing of a single proenkephalin molecule yields multiple copies of opioid peptides

and several larger, non-opioid fragments.[2]
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Opioid Peptides: The primary opioid products are four copies of Met-enkephalin (Tyr-Gly-Gly-

Phe-Met) and one copy of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu).[2] These pentapeptides

are the principal endogenous ligands for the delta-opioid receptor (δOR) and also bind with

significant affinity to the mu-opioid receptor (μOR).[6] Their binding initiates signaling

cascades that produce potent analgesic effects. Extended opioid peptides, such as Met-

enkephalin-Arg-Phe (MERF), are also produced and possess distinct receptor affinities and

biological activities.[10]

Non-Opioid Peptides: Several larger peptide fragments are generated that do not typically

bind to classical opioid receptors but have their own unique biological functions.

Synenkephalin: The N-terminal 70-73 amino acid fragment of proenkephalin. It is co-

localized and co-released with opioid peptides and is thought to play a role in regulating

the processing and sorting of the precursor protein.

Bovine Adrenal Medulla (BAM) Peptides: Fragments like BAM-22P have a dual signaling

capacity. BAM-22P is a potent agonist at classical opioid receptors but also activates a

distinct family of G-protein coupled receptors known as Mas-related G-protein coupled

receptors (MRGPRs), specifically MRGPRX1. These receptors are expressed in sensory

neurons and are implicated in the modulation of pain and itch, representing a naloxone-

insensitive pathway for PENK-mediated effects.
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Caption: Dual signaling pathways of the proenkephalin-derived peptide BAM-22P.

Quantitative Data Summary
The expression of the PENK gene and the concentration of its derived peptides vary

significantly across different tissues and under various physiological conditions.

Table 1: Relative Expression of PENK mRNA in Human Tissues
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Tissue Relative mRNA Expression Level

Adrenal Gland Very High

Brain (e.g., Striatum) High

Testis High

Colon Medium

Skin Low to Medium

Kidney Low

Data compiled from publicly available databases

such as the Human Protein Atlas.[1]

Table 2: Relative Abundance of Proenkephalin-Derived Peptides in Human Brain Regions

Brain Region Relative Peptide Level
Peptide Order of
Abundance

Striatum (Pallidum > Caudate) Very High BAM-12P > MERGL > MERF

Substantia Nigra High BAM-12P > MERGL > MERF

Hypothalamus Medium-High BAM-12P > MERGL > MERF

Periaqueductal Gray Medium N/A

Medulla Medium BAM-12P > MERGL > MERF

Data synthesized from studies

using a combination of RIA,

gel filtration, and HPLC.[10]

MERF = [Met]enkephalin-Arg-

Phe; MERGL =

[Met]enkephalin-Arg-Gly-Leu.

Table 3: Binding Affinities (Ki, nM) of Enkephalins and Related Ligands to Opioid Receptors
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Ligand
μ-Opioid Receptor
(μOR)

δ-Opioid Receptor
(δOR)

κ-Opioid Receptor
(κOR)

[Leu]-Enkephalin 1.7 1.26 > 1000

DAMGO (μ-agonist) 1.23 620 660

DPDPE (δ-agonist) 980 1.4 > 10000

[D-Ala²,D-Leu⁵]-

Enkephalin (DADLE)
50 5 - 8 N/A

BAM-22P (IC₅₀,

Guinea Pig Ileum)
1.3 (Opioid Activity) N/A N/A

BAM-22P (EC₅₀,

MRGPRX1)
N/A (Non-Opioid) N/A (Non-Opioid) N/A (Non-Opioid)

Data compiled from

multiple radioligand

binding studies.[4][13]

Ki values represent

the concentration of

ligand required to

inhibit 50% of

radioligand binding.

Lower values indicate

higher affinity.

Detailed Experimental Protocols
Protocol 1: Quantification of PENK mRNA Expression by
quantitative PCR (qPCR)
This protocol outlines the measurement of human PENK mRNA levels from tissue or cell

samples using a SYBR Green-based qPCR method.

RNA Extraction:
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Homogenize ~50-100 mg of tissue or 1-5 million cells in 1 mL of a suitable lysis reagent

(e.g., TRIzol).

Perform phase separation by adding 0.2 mL of chloroform, vortexing, incubating for 3

minutes at room temperature, and centrifuging at 12,000 x g for 15 minutes at 4°C.

Precipitate the RNA from the aqueous phase by adding 0.5 mL of isopropanol, incubating

for 10 minutes, and centrifuging at 12,000 x g for 10 minutes at 4°C.

Wash the RNA pellet with 1 mL of 75% ethanol and centrifuge at 7,500 x g for 5 minutes.

Air-dry the pellet and resuspend in RNase-free water. Assess RNA quality and quantity

using a spectrophotometer.

cDNA Synthesis (Reverse Transcription):

In a sterile tube, combine 1-2 µg of total RNA, oligo(dT) or random hexamer primers, and

RNase-free water.

Incubate at 65°C for 5 minutes to denature secondary structures, then chill on ice.

Add reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase

enzyme.

Incubate at 42-50°C for 60 minutes, followed by an inactivation step at 70°C for 15

minutes. The resulting cDNA can be stored at -20°C.

qPCR Reaction Setup:

Prepare a master mix containing SYBR Green qPCR master mix, forward primer, reverse

primer, and nuclease-free water.

Human PENK Primers:[3]

Forward: 5'-AATGCAGCCAGGATTGCGCGAC-3'

Reverse: 5'-TCTGGTTTGGACAGCTGCAGGA-3'
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Aliquot the master mix into qPCR plate wells.

Add diluted cDNA template (e.g., 10-50 ng) to each well. Include no-template controls

(NTC) and a reference gene (e.g., GAPDH, ACTB) for normalization.

Thermocycling and Data Analysis:

Use a standard three-step or two-step cycling protocol:

Initial Denaturation: 95°C for 10 minutes.

Cycling (40 cycles): 95°C for 15 seconds, 60°C for 1 minute.

Melt Curve Analysis: 60°C to 95°C with a ramp rate of ~0.3°C/second to verify product

specificity.

Calculate relative gene expression using the ΔΔCt method, normalizing PENK Ct values

to the reference gene Ct values.

Protocol 2: Analysis of Proenkephalin Protein by
Western Blot
This protocol describes the detection of the ~37 kDa proenkephalin protein from cell or tissue

lysates.[11][12]

Protein Extraction:

Wash cells or minced tissue with ice-cold PBS.

Lyse cells/tissue in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.

Agitate for 30 minutes at 4°C, then centrifuge at 16,000 x g for 20 minutes at 4°C to pellet

cellular debris.

Collect the supernatant (lysate) and determine the protein concentration using a BCA or

Bradford assay.

SDS-PAGE:
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Mix 20-40 µg of protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.

Load samples and a molecular weight marker onto a 10-12% SDS-polyacrylamide gel.

Perform electrophoresis until the dye front reaches the bottom of the gel.

Protein Transfer:

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using

a wet or semi-dry transfer system.

Confirm transfer efficiency by staining the membrane with Ponceau S.

Immunoblotting:

Block non-specific binding sites on the membrane by incubating with 5% non-fat dry milk

or 3% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room

temperature.

Incubate the membrane with a primary antibody specific for proenkephalin (e.g., targeting

an internal region) diluted in blocking buffer overnight at 4°C with gentle agitation.

Wash the membrane three times for 5-10 minutes each with TBST.

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-

goat IgG) diluted in blocking buffer for 1 hour at room temperature.

Wash the membrane three times for 10 minutes each with TBST.

Detection:

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

Capture the signal using a CCD camera-based imager or X-ray film. The expected band

for proenkephalin is approximately 37 kDa.

Protocol 3: Quantification of Met-Enkephalin by
Radioimmunoassay (RIA)
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This protocol details a competitive binding assay for the quantification of Met-enkephalin in

biological extracts.

Sample Preparation and Extraction:

Homogenize tissue samples in acid acetone or acidify plasma/CSF samples.

Centrifuge to pellet precipitated proteins and collect the supernatant.

For purification and concentration, pass the extract through an octadecasilyl-silica (ODS-

silica) solid-phase extraction cartridge.

Elute the peptide fraction, dry the eluate (e.g., by lyophilization), and reconstitute in RIA

assay buffer.

Oxidation (Optional but Recommended):

To improve antibody specificity and consistency, treat all samples, standards, and the

radiolabeled tracer with hydrogen peroxide. This oxidizes the methionine residue to

methionine sulfoxide, a more stable form for which highly specific antibodies can be

raised.

Assay Procedure:

Set up assay tubes in triplicate for standards, unknown samples, total counts (TC), non-

specific binding (NSB), and zero standard (B₀).

Add assay buffer to all tubes except TC.

Pipette known concentrations of Met-enkephalin standards or the prepared samples into

the respective tubes.

Add the primary anti-Met-enkephalin antibody to all tubes except TC and NSB.

Add radiolabeled tracer (e.g., ¹²⁵I-Met-enkephalin) to all tubes.

Vortex gently and incubate for 24-48 hours at 4°C to allow competitive binding to reach

equilibrium.
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Separation and Counting:

Separate antibody-bound tracer from free tracer. This is typically achieved by adding a

second antibody (precipitating antibody) and a carrier serum (e.g., normal rabbit serum),

followed by centrifugation.

Decant the supernatant and measure the radioactivity of the pellet (bound fraction) in a

gamma counter.

Data Analysis:

Generate a standard curve by plotting the percentage of tracer bound (%B/B₀) against the

concentration of the unlabeled Met-enkephalin standards.

Determine the concentration of Met-enkephalin in the unknown samples by interpolating

their %B/B₀ values from the standard curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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